molecular formula C12H19N3O B5216912 N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide

N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide

Cat. No. B5216912
M. Wt: 221.30 g/mol
InChI Key: IYJGSCYCCIOOHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, also known as EPPA, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. EPPA belongs to the class of compounds known as cyclopropyl amides and possesses unique structural features that make it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is not fully understood, but it is believed to act by modulating the activity of various signaling pathways involved in inflammation and cell growth. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of inflammatory mediators. It has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of genes involved in inflammation and cell growth. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to induce apoptosis in cancer cells, possibly through the modulation of the Akt/mTOR signaling pathway.
Biochemical and Physiological Effects
N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-alpha. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to reduce the expression of inflammatory genes such as COX-2 and inducible nitric oxide synthase. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been shown to induce apoptosis in cancer cells and inhibit their growth. Furthermore, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess antioxidant properties, which may protect against oxidative stress-related damage.

Advantages and Limitations for Lab Experiments

N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide possesses several advantages for lab experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess potent anti-inflammatory and anticancer properties, making it a promising candidate for drug development. However, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide also possesses limitations for lab experiments. It has been shown to be unstable in aqueous solutions, which may limit its use in certain experimental conditions. Furthermore, the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide is not fully understood, which may limit its potential therapeutic applications.

Future Directions

There are several future directions for research on N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. One area of research could be to further elucidate the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. This could involve investigating the signaling pathways involved in N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide's anti-inflammatory and anticancer effects. Additionally, future research could focus on optimizing the synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide to improve yield and purity. Furthermore, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide could be investigated for its potential use in combination therapy with other drugs for the treatment of various diseases. Finally, further studies could be conducted to investigate the safety and efficacy of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide in animal models and clinical trials.
Conclusion
In conclusion, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, or N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, is a novel compound that possesses unique structural features and potential therapeutic applications. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its anti-inflammatory, anticancer, and antioxidant properties. While N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide possesses advantages for lab experiments, it also possesses limitations that need to be addressed. Future research could focus on elucidating the mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide, optimizing its synthesis, and investigating its potential use in combination therapy and clinical trials.

Synthesis Methods

The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide involves a multistep process that starts with the reaction of 1-methylcyclopropylamine with 1-ethyl-1H-pyrazole-5-carboxylic acid. The resulting intermediate is then subjected to a series of reactions involving N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine to yield the final product, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide. The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been optimized to improve yield and purity, making it a viable candidate for further research.

Scientific Research Applications

N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of various inflammatory conditions such as arthritis and neuropathic pain. N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has also been investigated for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells. Additionally, N-(1-ethyl-1H-pyrazol-5-yl)-3-(1-methylcyclopropyl)propanamide has been shown to possess antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.

properties

IUPAC Name

N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-15-10(5-9-13-15)14-11(16)4-6-12(2)7-8-12/h5,9H,3-4,6-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJGSCYCCIOOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)NC(=O)CCC2(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethylpyrazol-3-yl)-3-(1-methylcyclopropyl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.